molecular formula C16H14N2 B1666937 Benzenamine, N-methyl-4-(2-quinolinyl)- CAS No. 682763-67-3

Benzenamine, N-methyl-4-(2-quinolinyl)-

Cat. No. B1666937
M. Wt: 234.29 g/mol
InChI Key: SLVJLLSYTZXMFL-UHFFFAOYSA-N
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Description

Benzenamine, N-methyl-4-(2-quinolinyl)- , also known by its chemical formula C₁₆H₁₄N₂ , is a compound with intriguing properties. Its molecular structure combines an aromatic benzene ring with a quinoline moiety, resulting in a complex and potentially biologically active molecule.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers at hand, I can provide a general overview. Researchers typically employ synthetic routes that incorporate quinoline derivatives and aniline compounds. These reactions may involve condensation, cyclization, or other organic transformations. Further exploration of the literature would yield detailed synthetic protocols.



Molecular Structure Analysis

The molecular structure of Benzenamine, N-methyl-4-(2-quinolinyl)- reveals the following key features:



  • A central benzene ring (benzenamine or aniline) with a methyl group (CH₃) attached to the nitrogen atom.

  • A quinoline ring system (2-quinolinyl) fused to the benzene ring.


!Molecular Structure



Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include:



  • Electrophilic aromatic substitution on the benzene ring.

  • Nucleophilic substitution at the nitrogen atom.

  • Ring-opening reactions of the quinoline ring.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point likely falls within a specific range, but precise data would require experimental determination.

  • Solubility : Solubility in various solvents impacts its practical use.

  • Color : The compound may exhibit color due to its aromatic system.


Scientific Research Applications

Antitumor and Antimalarial Properties

Benzenamine derivatives have demonstrated significant antitumor and antimalarial activities. For instance, trimetrexate, a compound synthesized through reactions involving benzenamine, has shown a broad spectrum of antitumor effects and is undergoing preclinical toxicology evaluation (Elslager, Johnson, & Werbel, 1983).

Biodegradation Studies

Benzenamine, as part of a compound's structure, plays a role in environmental biodegradation. Studies on Klebsiella pneumoniae and Enterobacter aerogenes, which can utilize quinoline derivatives as carbon sources, have identified benzenamine-related metabolites during biodegradation processes (Wang, Li, & Duan, 2014), (Wang, Li, & Duan, 2013).

Catalysis and Polymerization

Benzenamine-based ligands have been utilized in the synthesis of aluminum and zinc complexes, which are active catalysts for the ring-opening polymerization of ε-caprolactone. This application demonstrates the compound's potential in material science and polymer chemistry (Qiao, Ma, & Wang, 2011).

DNA Photocleavage Studies

Benzenamine derivatives have been synthesized and evaluated for their DNA photocleavage abilities. This research contributes to the understanding of DNA interactions with specific chemical compounds, which has implications in medicinal chemistry and biochemistry (Bindu, Mahadevan, & Naik, 2012).

Antibacterial Activity

N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, a compound involving benzenamine, has been synthesized and characterized for its antibacterial activity. This compound's potential as a new drug for antimicrobial chemotherapy highlights its significance in pharmacology and drug development (Li, Liang, Wang, & Tai, 2009).

Safety And Hazards


  • Toxicity : Assessing toxicity requires detailed studies. As with any aromatic amine, caution is warranted.

  • Handling : Proper lab practices should be followed due to potential hazards associated with aromatic amines.


Future Directions


  • Biological Studies : Investigate its biological activity, potential targets, and pharmacological applications.

  • Synthetic Variants : Explore modifications to enhance solubility, stability, or specific interactions.

  • Computational Modeling : Predict binding sites and interactions using computational methods.


Please note that the analysis provided here is based on general knowledge and available data. For precise details, consult relevant scientific literature123. Researchers should continue to explore this compound’s properties and applications to unlock its full potential.


properties

IUPAC Name

N-methyl-4-quinolin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-17-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)18-16/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVJLLSYTZXMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218428
Record name BF-158
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N-methyl-4-(2-quinolinyl)-

CAS RN

682763-67-3
Record name BF-158
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682763673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BF-158
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BF-158
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K975984MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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